N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide
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Overview
Description
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethynylaniline and 1-methylcyclopropane-1-carboxylic acid.
Coupling Reaction: The 2-ethynylaniline is coupled with 1-methylcyclopropane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives such as ethylphenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide: can be compared with other ethynyl-substituted phenyl compounds and cyclopropane carboxamides.
Examples: Compounds such as N-(2-ethynylphenyl)-2-methylcyclopropane-1-carboxamide and N-(2-ethynylphenyl)-1-ethylcyclopropane-1-carboxamide.
Uniqueness
Structural Features: The presence of both an ethynyl group and a cyclopropane carboxamide moiety in a single molecule is unique.
Reactivity: The compound exhibits distinct reactivity patterns due to the combination of these functional groups, making it valuable for various synthetic and research applications.
Properties
CAS No. |
2138132-53-1 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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